Falipamil

Übersicht

Beschreibung

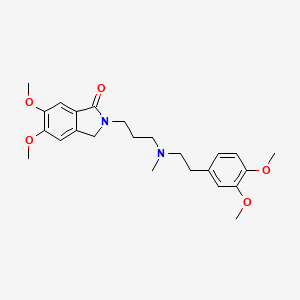

Falipamil: is a verapamil derivative and a calcium channel antagonist. Its chemical structure is 2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one . This compound selectively affects the heart, particularly the sinus node, leading to significant anti-tachycardic effects. It also reduces normal heart rate and decreases myocardial oxygen consumption, making it potentially useful in various contexts.

Wissenschaftliche Forschungsanwendungen

Chemie:: Die einzigartige Struktur und die Kalziumkanal-blockierenden Eigenschaften von Falipamil machen es zu einem interessanten Thema für weitere chemische Untersuchungen. Forscher könnten seine Reaktivität, Stabilität und potenzielle Modifikationen untersuchen.

Biologie und Medizin::Herz-Kreislauf-Forschung: Angesichts seiner Auswirkungen auf die Herzfrequenz könnte this compound für die Behandlung von Arrhythmien oder als Antianginikum untersucht werden.

Neurowissenschaften: Kalziumkanäle spielen eine entscheidende Rolle in der neuronalen Funktion, daher ist die Auswirkung von this compound auf die neuronale Aktivität eine Untersuchung wert.

Arzneimittelentwicklung: Die Untersuchung der Pharmakokinetik und Pharmakodynamik von this compound könnte zu neuen therapeutischen Anwendungen führen.

Industrie:: Obwohl this compound nicht weit verbreitet ist, könnte sein Potenzial als Kalziumkanalblocker Pharmaunternehmen dazu inspirieren, seine kommerziellen Anwendungen zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es direkt auf den Sinusknoten wirkt und die Herzfrequenz senkt. Seine molekularen Zielstrukturen umfassen wahrscheinlich Kalziumkanäle, die die Herzkontraktilität und den Rhythmus beeinflussen. Detaillierte mechanistische Studien sind erforderlich, um die beteiligten Pfade aufzuklären.

Wirkmechanismus

Target of Action

Falipamil is a calcium channel blocker . Its primary target is the voltage-gated calcium channels (VDCCs) . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the entry of calcium ions into the cell.

Mode of Action

This compound interacts with its targets, the VDCCs, by blocking them . This action inhibits the influx of calcium ions into the cells, which in turn decreases the heart rate .

Biochemical Pathways

The blocking of VDCCs by this compound affects the calcium-dependent signaling pathways. This results in a decrease in the heart rate and a reduction in the force of cardiac muscle contraction

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied, and it has been found that the drug shows high recovery in urine and feces after intravenous administration . .

Result of Action

This compound’s action results in a decrease in the heart rate, particularly in animals . It has been found to be effective in reducing the sinus rate when given in small doses. When given in high doses, it increases the sinus rate as it increases the atrial pumping rate . This compound also has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can vary depending on the physiological state of the organism. In one study, it was found that when this compound was administered to a conscious dog, the sinus heart rate of the dog increased, whereas when administered to a sedated dog, the animal experienced a decreased heart rate . This suggests that the physiological state of the organism can influence the drug’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Falipamil interacts with various enzymes and proteins to exert its effects. It has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates with diverse vagolytic actions . When administered, this compound decreases the ventricular rate of the heart, which in turn helps reduce the sinus rate in an organism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering heart activity rates

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a Voltage-gated calcium channel (VDCC) blocker , which means it inhibits the function of these channels, thereby affecting the flow of calcium ions into cells. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, when given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in dogs, different dosage administrations have proven to bear different results . When given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate .

Vorbereitungsmethoden

Synthesewege:: Die Synthesewege für Falipamil beinhalten chemische Umwandlungen, um seine komplexe Struktur zu erreichen. Leider sind spezifische Synthesewege in der Literatur nicht weit verbreitet. Es ist wahrscheinlich, dass die Verbindung durch mehrstufige Reaktionen synthetisiert wird, ausgehend von leicht verfügbaren Vorläufern.

Industrielle Produktion:: Details zu industriellen Produktionsmethoden sind rar. Forscher und Pharmaunternehmen verfügen möglicherweise über proprietäre Methoden für die großtechnische Synthese. Weitere Untersuchungen wären erforderlich, um spezifische industrielle Prozesse aufzudecken.

Analyse Chemischer Reaktionen

Reaktionstypen:: Falipamil kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Ohne präzise Daten können wir keine spezifischen Beispiele nennen.

Häufige Reagenzien und Bedingungen:: Auch hier können wir aufgrund begrenzter Informationen keine gängigen Reagenzien und Bedingungen auflisten. typische Reagenzien der organischen Synthese (Oxidationsmittel, Reduktionsmittel usw.) würden wahrscheinlich eine Rolle spielen.

Hauptprodukte:: Die bei der this compound-Synthese gebildeten Hauptprodukte hängen von den beteiligten spezifischen Reaktionen ab. Dazu können Zwischenprodukte, Regioisomere und Stereoisomere gehören.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Falipamil liegt in seiner von Verapamil abgeleiteten Struktur. Zu ähnlichen Verbindungen gehören Verapamil selbst, Diltiazem und andere Kalziumkanalblocker. die einzigartigen chemischen Eigenschaften von this compound heben es von diesen ab.

Eigenschaften

IUPAC Name |

2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMGNNQOCVDZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228476 | |

| Record name | Falipamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77862-92-1 | |

| Record name | Falipamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77862-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Falipamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Falipamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.